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Abstract
Urotensin-II (U-II), a cyclic peptide first isolated from teleost fish, has been identified as the

endogenous ligand for the G protein-coupled receptor 14 (GPR14), now known as the

urotensin receptor (UT).[1][2] Human U-II is an 11-amino acid peptide and is recognized as the

most potent endogenous vasoconstrictor discovered to date, with a potency in some vascular

beds reportedly greater than that of endothelin-1.[2][3][4][5] The U-II system, which includes U-

II, the U-II-related peptide (URP), and the UT receptor, is widely expressed throughout the

cardiovascular, renal, central nervous, pulmonary, and metabolic systems.[2][6] Elevated

plasma levels of U-II and increased expression of its receptor are associated with numerous

pathological conditions, including hypertension, heart failure, atherosclerosis, diabetes, and

renal failure.[2][4] This guide provides a comprehensive overview of the U-II system's signaling

pathways, its diverse biological functions, key quantitative data, and detailed experimental

methodologies, highlighting its significance as a promising therapeutic target.

The Urotensin-II System: Peptides and Receptor
The urotensin-II system comprises two known endogenous peptide ligands and a single

receptor.

Urotensin-II (U-II): The primary ligand, a cyclic peptide whose structure is highly conserved

across species.[2] The human form (hU-II) is an 11-amino acid peptide (H-Glu-Thr-Pro-Asp-
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cyclo[Cys-Phe-Trp-Lys-Tyr-Cys]-Val-OH) generated by proteolytic cleavage from a larger

precursor.[4][7][8] The biological activity resides in the cyclic hexapeptide core (-Cys-Phe-

Trp-Lys-Tyr-Cys-), which is connected by a disulfide bond.[9][10]

Urotensin-II-Related Peptide (URP): A second endogenous ligand found in various tissues,

often at lower concentrations than U-II, with the exception of reproductive tissues where its

levels are higher.[6][11]

Urotensin Receptor (UT): A Class A G protein-coupled receptor (GPCR), formerly known as

GPR14.[2][11] It is a 386-amino acid protein that, upon binding U-II or URP, couples primarily

to Gαq/11 proteins to initiate downstream signaling cascades.[10][11]

The distribution of U-II and its receptor is extensive. In humans, UT receptor mRNA is

expressed in cardiovascular and renal tissues, while U-II mRNA is found at high levels in the

kidney and right atrium.[1] The receptor is also present in cardiac myocytes, vascular smooth

muscle cells, endothelial cells, the spinal cord, and various regions of the central nervous

system.[9][11]

Signaling Pathways of the Urotensin-II System
Activation of the UT receptor by U-II initiates a cascade of intracellular signaling events,

primarily through the Gαq/11 pathway.[10][11] This leads to the activation of Phospholipase C

(PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-

trisphosphate (IP3) and diacylglycerol (DAG).[11][12] IP3 triggers the release of calcium (Ca2+)

from intracellular stores, while DAG activates Protein Kinase C (PKC).[11]

Beyond this canonical pathway, U-II signaling involves several other critical effectors that

contribute to its diverse biological actions:

RhoA/Rho-kinase (ROCK): This pathway is crucial for U-II-induced vasoconstriction and

vascular smooth muscle cell (VSMC) proliferation.[1][12]

Mitogen-Activated Protein Kinases (MAPKs): U-II activates multiple MAPK pathways,

including ERK1/2, p38, and JNK, which are involved in cell proliferation, hypertrophy, and

inflammation.[1][13] For instance, U-II promotes hypertrophy in cardiomyocytes via ERK1/2

and p38 signaling.[1]
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PI3K/Akt Pathway: This pathway is also implicated in U-II-mediated cell growth and survival.

[1][13]

NADPH Oxidase: U-II is a novel activator of NADPH oxidase in human pulmonary artery

smooth muscle cells, leading to the production of reactive oxygen species (ROS) that can

act as second messengers in signaling pathways.[1][2]
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Caption: Urotensin-II receptor signaling cascade.
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Biological Functions and Pathophysiological Roles
The U-II system is implicated in a wide array of physiological processes and disease states.

Cardiovascular System
U-II's effects on the cardiovascular system are complex and can be species- and vessel-

dependent.[1][4]

Vasoconstriction: U-II is a potent vasoconstrictor in isolated large arteries from humans, non-

human primates, pigs, dogs, and rabbits.[1] In humans in vivo, intra-arterial infusion of U-II

causes a potent, dose-dependent reduction in forearm blood flow, confirming its

vasoconstrictor action.[14] This effect is primarily endothelium-independent and mediated

through the direct action on vascular smooth muscle cells.[4]

Vasodilation: Paradoxically, U-II can also induce endothelium-dependent vasodilation in

some vascular beds, such as rat small arteries.[9][15]

Cardiac Effects: U-II exerts direct effects on the heart. It can induce positive inotropic effects

in human and rat myocardium.[7] However, it has also been linked to negative inotropic

effects and cardiac dysfunction, particularly in in vivo studies in monkeys where it caused a

dramatic decrease in blood pressure and circulatory collapse.[1] The U-II system is

upregulated in conditions like myocardial infarction and heart failure, where it is thought to

contribute to cardiac remodeling, fibrosis, and cardiomyocyte hypertrophy.[1][2][7]

Renal System
The kidney is a major site of both U-II production and action.[1][16]

Renal Hemodynamics: The effects of U-II on renal function are conflicting. Some studies in

rats show that exogenous U-II can increase the glomerular filtration rate (GFR) and promote

water and sodium excretion, while others report a reduction in these variables.[16] However,

the use of a UT receptor antagonist (urantide) increased GFR, diuresis, and natriuresis,

suggesting a tonic, restrictive influence of endogenous U-II on renal function.[16]

Pathophysiology: The U-II system is strongly implicated in chronic kidney disease (CKD).[6]

[17] Plasma U-II levels are elevated in patients with renal failure.[4] In animal models, UT
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receptor antagonists like palosuran have been shown to mitigate the decline in GFR and

renal blood flow in diabetic rats, suggesting a role for U-II in the progression of diabetic

nephropathy.[6][9]

Central Nervous System (CNS)
Both U-II and its receptor are expressed throughout the CNS, including the spinal cord and

various brain regions, indicating important central roles.[11][18]

Cardiovascular Control: Central administration of U-II can elicit powerful cardiovascular

responses.[18] Microinjection into specific brain nuclei in rats produces distinct effects:

depressor and bradycardiac responses in the A1 medullary area, but pressor and

tachycardic responses in the paraventricular and arcuate nuclei.[19]

Neurotransmitter Release: U-II evokes the release of several "wakefulness-promoting"

neurotransmitters from rat cerebrocortical slices, including norepinephrine, dopamine,

serotonin, and histamine, suggesting a role in regulating the sleep-wake cycle.[20]

Cerebral Blood Flow: In rats, intracerebroventricular administration of U-II induces a

significant and long-lasting increase in cerebral blood flow.[21] However, in the context of

cerebral ischemia, U-II treatment exacerbated brain damage.[21]

Metabolic System
The U-II system is increasingly recognized as a key player in metabolic regulation and

diseases like metabolic syndrome and type 2 diabetes.[3][15]

Insulin Secretion: U-II can directly inhibit glucose-induced insulin secretion from pancreatic

β-cells.[2][10]

Insulin Resistance: Elevated U-II levels are associated with insulin resistance.[15] Genetic

knockout of the U-II gene in mice leads to reduced serum glucose and insulin and improved

glucose tolerance.[22]

Inflammation: U-II participates in a positive feedback loop with inflammatory cytokines,

where each stimulates the expression of the other.[3][22] This chronic inflammation is a key

factor in the development of insulin resistance and atherosclerosis.[3]
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Oncology
The U-II/UT system has been implicated in the growth and progression of several cancers.[4]

[23]

Cell Proliferation and Invasion: The U-II/UT axis regulates cell growth, motility, and invasion

in various cancer cell lines, including colon, bladder, prostate, breast, and glioblastoma.[23]

[24]

Overexpression in Tumors: The UT receptor is overexpressed in multiple human tumors. For

example, UTR mRNA expression is increased eightfold in colon cancer compared to normal

tissue.[25] In hepatocellular carcinoma, both U-II and UT mRNA levels are significantly

elevated, and increased U-II expression is associated with a poor prognosis.[26]

Angiogenesis: U-II acts as a pro-angiogenic factor, stimulating endothelial tube formation

and the recruitment of pro-angiogenic cells, which is critical for tumor growth.[24][26]

Quantitative Data Summary
The following tables summarize key quantitative data related to the U-II system's function and

expression.

Table 1: Potency of Urotensin-II in Neurotransmitter Release (Data extracted from experiments

on rat cerebrocortical slices)[20]

Neurotransmitter pEC₅₀ (Mean ± SEM)
Emax (% of Basal, Mean ±
SEM)

Norepinephrine 8.78 ± 0.17 138 ± 2%

Dopamine Similar to Norepinephrine Not specified

Serotonin Similar to Norepinephrine Not specified

Histamine Similar to Norepinephrine Not specified

Glutamate Low potency (>100 nM) Did not saturate

Table 2: Physiological Effects of Urotensin-II Administration
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Species/Mo
del

Administrat
ion Route

Dose Effect
Magnitude
of Change

Reference

Healthy

Humans

Intra-arterial

(brachial)

0.1–300

pmol/min

Vasoconstricti

on

Dose-

dependent

reduction in

forearm blood

flow

[14]

Anesthetized

Rats

Intracerebrov

entricular
10 nmol

Increased

Cerebral

Blood Flow

+61% at 1

hour
[21]

Anesthetized

Rats

Intracerebrov

entricular

(post-

ischemia)

10 nmol

Increased

Infarction

Volume

+40% [21]

Cynomolgus

Monkeys

Intravenous

(bolus)

0.03 - 0.3

nmol/kg

Decreased

Blood

Pressure,

Circulatory

Collapse

Dose-

dependent

cardiovascula

r dysfunction

[1]

Table 3: U-II/UT Expression in Pathological Conditions
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Condition Tissue Analyte Method
Fold/Percen
t Change
vs. Control

Reference

Colon Cancer
Human Colon

Tissue
UTR mRNA Not specified

~8-fold

increase
[25]

Colon

Adenocarcino

ma

Human Colon

Tissue
UTR Protein

Immunohisto

chemistry

65-90% of

cells positive

(vs. 5-30% in

normal)

[25]

Hepatocellula

r Carcinoma

Human Liver

Tissue
U-II mRNA RT-qPCR

~6-fold

increase
[26]

Hepatocellula

r Carcinoma

Human Liver

Tissue
UT mRNA RT-qPCR

~10-fold

increase
[26]

Detailed Experimental Protocols
This section outlines methodologies for key experiments used to characterize the U-II system.

Protocol: In Vivo Forearm Blood Flow Measurement
(Based on methodology described for human studies)[14]

Subject Preparation: Healthy volunteers are studied in a supine position in a temperature-

controlled room.

Catheterization: A cannula is inserted into the brachial artery of the non-dominant arm for

drug infusion.

Blood Flow Measurement: Forearm blood flow (FBF) is measured using venous occlusion

plethysmography with a mercury-in-silastic strain gauge placed around the forearm.

Infusion Protocol: A baseline FBF is established. U-II is then infused intra-arterially at

escalating doses (e.g., 0.1 to 300 pmol/min). FBF is measured continuously. The

contralateral arm serves as a time-matched control.
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Data Analysis: Changes in FBF are calculated as a percentage change from the baseline

measurement before the infusion started.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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